An In-depth Technical Guide to 5-Oxa-2-azaspiro[3.4]octane Hydrochloride: A Key Spirocyclic Scaffold for Drug Discovery
An In-depth Technical Guide to 5-Oxa-2-azaspiro[3.4]octane Hydrochloride: A Key Spirocyclic Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 5-Oxa-2-azaspiro[3.4]octane hydrochloride, a significant spirocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its critical role in the development of novel therapeutics, particularly as a modulator of the M4 muscarinic acetylcholine receptor.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into their designs.[1] Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, offer a unique and rigid 3D geometry that can enhance molecular complexity and novelty.[1] The 5-Oxa-2-azaspiro[3.4]octane core, which incorporates both an azetidine and a tetrahydrofuran ring, is a particularly attractive scaffold. This arrangement provides multiple vectors for substitution, allowing for fine-tuning of a molecule's properties to optimize interactions with biological targets.
The hydrochloride salt of this spirocycle is often utilized to improve solubility and handling of the parent amine, making it a readily usable building block in a variety of synthetic applications.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Oxa-2-azaspiro[3.4]octane hydrochloride is characterized by a central spiro carbon atom connecting a four-membered azetidine ring and a five-membered tetrahydrofuran ring. The nitrogen atom of the azetidine ring is protonated in the hydrochloride salt form.
Diagram 1: Chemical Structure of 5-Oxa-2-azaspiro[3.4]octane Hydrochloride
A 2D representation of the chemical structure of 5-Oxa-2-azaspiro[3.4]octane hydrochloride.
Table 1: Physicochemical Properties of 5-Oxa-2-azaspiro[3.4]octane Hydrochloride
| Property | Value | Source |
| CAS Number | 1359656-11-3 | [2] |
| Molecular Formula | C₆H₁₂ClNO | Calculated |
| Molecular Weight | 149.62 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar amine hydrochlorides |
| Melting Point | Not available | Data not found |
| Solubility | Soluble in water and methanol | Expected for a hydrochloride salt |
| pKa | Not available | Data not found |
Synthesis Protocol
The synthesis of 5-Oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through a multi-step process starting from N-Boc-3-azetidinone. The following protocol is a robust and scalable method adapted from patented procedures for analogous structures.[3]
Diagram 2: Synthetic Pathway to 5-Oxa-2-azaspiro[3.4]octane Hydrochloride
A flowchart illustrating the multi-step synthesis of the target compound.
Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
This step involves a Barbier-type reaction, which is a single-pot variation of the Grignard reaction.
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Procedure:
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To a stirred suspension of zinc powder (1.2 eq.) in a saturated aqueous solution of ammonium chloride, add a solution of N-Boc-3-azetidinone (1.0 eq.) in tetrahydrofuran (THF).
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To this mixture, add allyl bromide (1.2 eq.) dropwise at room temperature.
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Stir the reaction mixture overnight.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired alcohol.
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Step 2: Synthesis of tert-Butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
This is a standard bromination of the alkene.
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Procedure:
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Dissolve the product from Step 1 (1.0 eq.) in dichloromethane (DCM).
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Cool the solution to 0 °C.
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Add a solution of bromine (1.1 eq.) in DCM dropwise.
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Stir the reaction mixture at 0 °C for 2 hours.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dibrominated intermediate.
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Step 3: Synthesis of tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
This step is an intramolecular Williamson ether synthesis to form the spirocyclic core.
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Procedure:
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Dissolve the dibrominated product from Step 2 (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
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Add a base, for example, potassium carbonate (2.0 eq.).
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Heat the reaction mixture to 80-90 °C and stir overnight.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 4: Synthesis of 5-Oxa-2-azaspiro[3.4]octane (Deprotection)
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.
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Procedure:
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Dissolve the Boc-protected spirocycle from Step 3 (1.0 eq.) in a suitable solvent like dichloromethane or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl).[4]
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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Step 5: Formation of 5-Oxa-2-azaspiro[3.4]octane Hydrochloride
This is a straightforward acid-base reaction to form the hydrochloride salt.
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Procedure:
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Dissolve the crude amine from Step 4 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
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Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
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Spectroscopic Characterization
The structure of 5-Oxa-2-azaspiro[3.4]octane hydrochloride can be confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Table 2: Expected Spectroscopic Data for 5-Oxa-2-azaspiro[3.4]octane Hydrochloride
| Technique | Expected Features |
| ¹H NMR | - Broad singlet for the two N-H protons. - Multiple multiplets in the aliphatic region corresponding to the protons on the azetidine and tetrahydrofuran rings. |
| ¹³C NMR | - Signals corresponding to the four distinct carbon atoms of the spirocyclic core. |
| IR Spectroscopy | - Broad absorption band in the 3200-2800 cm⁻¹ region, characteristic of an amine salt. - C-H stretching vibrations around 2900 cm⁻¹. - C-O stretching vibration for the ether linkage around 1100 cm⁻¹. |
| Mass Spectrometry (ESI+) | - A molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 114.09). |
Applications in Drug Discovery
The 5-Oxa-2-azaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure and the presence of both hydrogen bond donor and acceptor functionalities.
M4 Muscarinic Acetylcholine Receptor Agonists
A significant application of 5-Oxa-2-azaspiro[3.4]octane derivatives is in the development of selective M4 muscarinic acetylcholine receptor agonists.[3][5] The M4 receptor is a G protein-coupled receptor predominantly expressed in the central nervous system and is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[6]
Derivatives of 5-Oxa-2-azaspiro[3.4]octane have been investigated for their potential to selectively activate the M4 receptor, which may offer therapeutic benefits without the side effects associated with non-selective muscarinic agonists.[3] The spirocyclic core serves as a rigid scaffold to orient pharmacophoric groups in a precise manner for optimal interaction with the receptor binding site.
Safety and Handling
As with all chemicals, 5-Oxa-2-azaspiro[3.4]octane hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Oxa-2-azaspiro[3.4]octane hydrochloride is a valuable and versatile building block for drug discovery. Its unique spirocyclic structure provides a rigid three-dimensional framework that is advantageous for the design of novel therapeutics. The synthetic route outlined in this guide offers a practical approach to its preparation, and its application in the development of M4 muscarinic acetylcholine receptor agonists highlights its potential in addressing challenging diseases of the central nervous system. As the demand for novel, patentable chemical matter continues to grow, scaffolds like 5-Oxa-2-azaspiro[3.4]octane will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
- 1. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 71743378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
